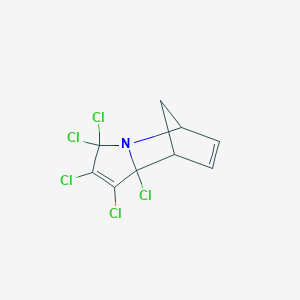
1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple chlorine atoms and a fused ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine typically involves multiple steps, including chlorination and cyclization reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of chlorinating agents and catalysts to achieve the desired structure. Industrial production methods may include large-scale chlorination processes and the use of specialized equipment to ensure the purity and yield of the compound.
Chemical Reactions Analysis
1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine can be compared with other similar compounds, such as:
1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro-: This compound has a similar chlorinated structure but differs in its biphenyl core.
Propane, 1,1,2,3,3-pentachloro-: This compound also contains multiple chlorine atoms but has a simpler propane backbone.
3,3’,4,4’,5-Pentachloro-1,1’-biphenyl: Another chlorinated biphenyl compound with different substitution patterns.
The uniqueness of this compound lies in its fused ring system and specific chlorination pattern, which confer distinct chemical and physical properties.
Properties
CAS No. |
65269-15-0 |
|---|---|
Molecular Formula |
C9H6Cl5N |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3,3,4,5,6-pentachloro-2-azatricyclo[5.2.1.02,6]deca-4,8-diene |
InChI |
InChI=1S/C9H6Cl5N/c10-6-7(11)9(13,14)15-5-2-1-4(3-5)8(6,15)12/h1-2,4-5H,3H2 |
InChI Key |
YNNCNXUANRRGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1N3C2(C(=C(C3(Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


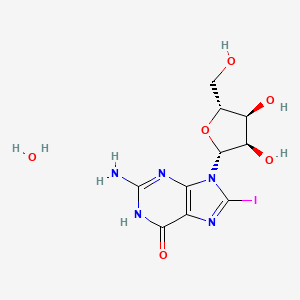

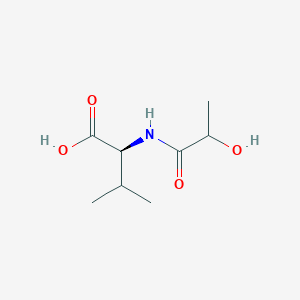
![5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one](/img/structure/B14478798.png)
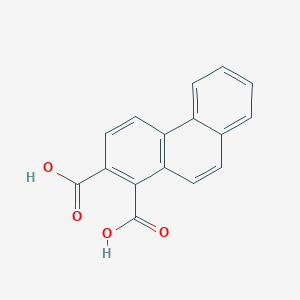
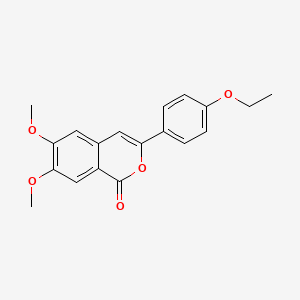
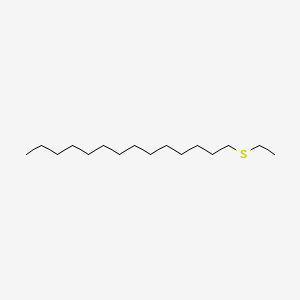
![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)

![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)
![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)
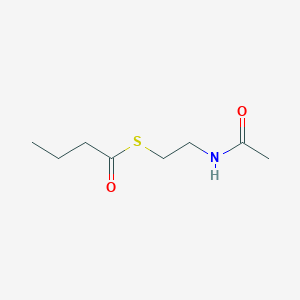

![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)
